

A Technical Guide to the Conservation of the Influenza PA(224-233) Epitope

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Compound of Interest

Compound Name: PA (224-233), Influenza

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This technical guide provides an in-depth analysis of the conservation of the influenza virus polymerase acidic (PA) protein epitope spanning amino acids 224-233. The PA(224-233) epitope, with the sequence Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV), is a well-documented, immunodominant cytotoxic T-lymphocyte (CTL) epitope in the context of the murine MHC class I molecule H-2Db.^{[1][2]} Its high degree of conservation across various influenza A virus strains makes it a significant target for the development of universal influenza vaccines, which aim to elicit broad, cross-protective immunity.

This document summarizes the available conservation data, provides detailed protocols for bioinformatic and experimental analysis, and visualizes key workflows and biological pathways.

Data on Epitope Conservation

The PA(224-233) epitope is located within the PA protein, one of the three subunits of the viral RNA-dependent RNA polymerase complex. This internal protein is more conserved than the surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), which are under strong selective pressure from the host antibody response.^[3] Consequently, T-cell epitopes within these internal proteins are key targets for heterosubtypic immunity.

While widely cited as conserved, precise quantitative conservation data for PA(224-233) is often dependent on the specific dataset of viral sequences analyzed (e.g., time of isolation, geographical location, and host species). The following table summarizes findings from

literature and provides representative conservation data. Researchers are encouraged to perform their own analysis on up-to-date sequence sets using the protocol outlined in Section 2.1.

Influenza Strain/Subtype	Host	Conservation Status	Sequence Variants (if noted)	Reference
Influenza A				
A/PR/8/34 (H1N1)	Human	100% (Reference Strain)	SSLENFRAYV	[1][2]
Seasonal H1N1 (post-2009)	Human	Highly Conserved	The SSLENFRAYV sequence is maintained in many pandemic H1N1 strains.	[4]
Seasonal H3N2	Human	Highly Conserved	The epitope is largely conserved in H3N2 strains.	[3]
Avian H5N1	Avian	Highly Conserved	The epitope sequence is generally maintained in H5N1 isolates.	[3]
Avian H7N9	Avian	100% Conserved	The A/Anhui/1/2013(H7N9) strain contains an identical epitope sequence.	[4]
Avian H9N2	Avian	100% Conserved	The A/Chicken/Hong Kong/TP38/2003 (H9N2) strain contains an	[4]

			identical epitope sequence.	
Influenza B	Human	Not Conserved	The PA protein of Influenza B is genetically distinct and does not contain this epitope.	N/A

Experimental and Bioinformatic Protocols

Protocol for Bioinformatic Conservation Analysis

This protocol describes how to perform a quantitative analysis of PA(224-233) epitope conservation using the Influenza Research Database (IRD).[\[5\]](#)[\[6\]](#)[\[7\]](#)

Objective: To determine the percentage of influenza PA protein sequences containing the exact SSLENFRAYV epitope within a defined set of viral strains.

Materials:

- Web browser with internet access.
- Influenza Research Database (IRD) website ([--INVALID-LINK--](#)).

Methodology:

- Navigate to the IRD: Open a web browser and go to the IRD homepage.
- Select Analysis Tool: From the main menu, navigate to "Analysis & Visualization" and select "Sequence Variation Analysis (SVA)".
- Define Input Sequences:
 - Click on "Search for Segments".
 - In the search window:

- Set "Virus Type" to "A".
- Set "Segment" to "PA".
- Specify "Host," "Country/Region," "Subtype," and "Collection Year" to define your dataset (e.g., Host: Human, Subtype: H1N1).
- Ensure "Complete Sequences Only" is checked to avoid partial sequences.
- Click "Search" to find matching sequences. Select the desired sequences and add them to your working set.
- Configure SVA Tool:
 - Step 1 (Input Data): Verify your selected PA sequences are listed.
 - Step 2 (Identify Region):
 - Select "Identify Region by Sequence Alignment".
 - Choose a reference sequence from your list (e.g., A/Puerto Rico/8/1934(H1N1)).
 - Enter the coordinates for the epitope: Start: 224, End: 233.
 - Step 3 (View Analysis):
 - The tool will perform a multiple sequence alignment focused on the specified region.
 - The output will display a table showing sequence variants of the epitope and their frequency.
- Calculate Conservation:
 - Identify the row corresponding to the canonical "SSLENFRAYV" sequence.
 - Calculate the conservation percentage: (Number of sequences with SSLENFRAYV / Total number of sequences analyzed) * 100.

Protocol for IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. This protocol is for measuring the IFN- γ response of murine splenocytes to the PA(224-233) peptide.

Objective: To determine the number of PA(224-233)-specific, IFN- γ -producing T cells in a cell population.

Materials:

- 96-well PVDF membrane plates, pre-coated with anti-mouse IFN- γ capture antibody.
- PA(224-233) peptide (SSLENFRAYV), high purity (>95%).
- Splenocytes isolated from influenza-infected or vaccinated mice.
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin).
- Biotinylated anti-mouse IFN- γ detection antibody.
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).
- BCIP/NBT or AEC substrate, respectively.
- Automated ELISpot reader or dissecting microscope for spot counting.
- Controls:
 - Negative control: No peptide (cells in medium only).
 - Positive control: Concanavalin A or PHA.

Methodology:

- Plate Preparation:
 - If not pre-coated, coat ELISpot plates with anti-IFN- γ capture antibody overnight at 4°C.
 - Wash plates 3-4 times with sterile PBS.

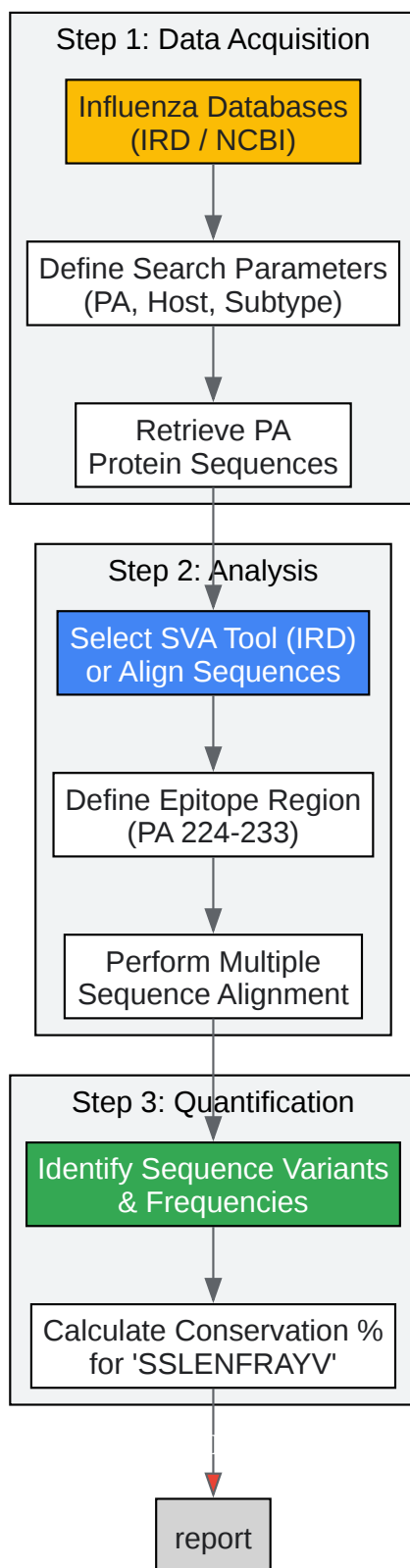
- Block non-specific binding by incubating plates with 200 μ L/well of complete RPMI medium for at least 2 hours at 37°C.
- Cell Plating and Stimulation:
 - Prepare a single-cell suspension of splenocytes. A typical starting cell density is 2×10^5 to 4×10^5 cells per well.
 - Remove blocking solution from the plate.
 - Add 100 μ L of cells to each well.
 - Add 50 μ L of the PA(224-233) peptide diluted in medium to achieve a final concentration of 1-10 μ g/mL.
 - Add control stimuli to appropriate wells.
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection:
 - Wash away cells by flicking the plate and washing 5-6 times with PBS containing 0.05% Tween-20 (PBST).
 - Add 100 μ L of diluted biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.
 - Wash plates 5-6 times with PBST.
 - Add 100 μ L of Streptavidin-AP/HRP conjugate. Incubate for 1 hour at room temperature.
 - Wash plates 5-6 times with PBST, followed by 2 washes with PBS.
- Spot Development and Analysis:
 - Add 100 μ L of the substrate (e.g., BCIP/NBT) to each well.
 - Monitor spot development in the dark (5-30 minutes). Stop the reaction by washing thoroughly with distilled water.

- Allow the plate to dry completely.
- Count the spots in each well using an automated ELISpot reader. The resulting counts are expressed as Spot Forming Units (SFU) per million cells.

Visualizations

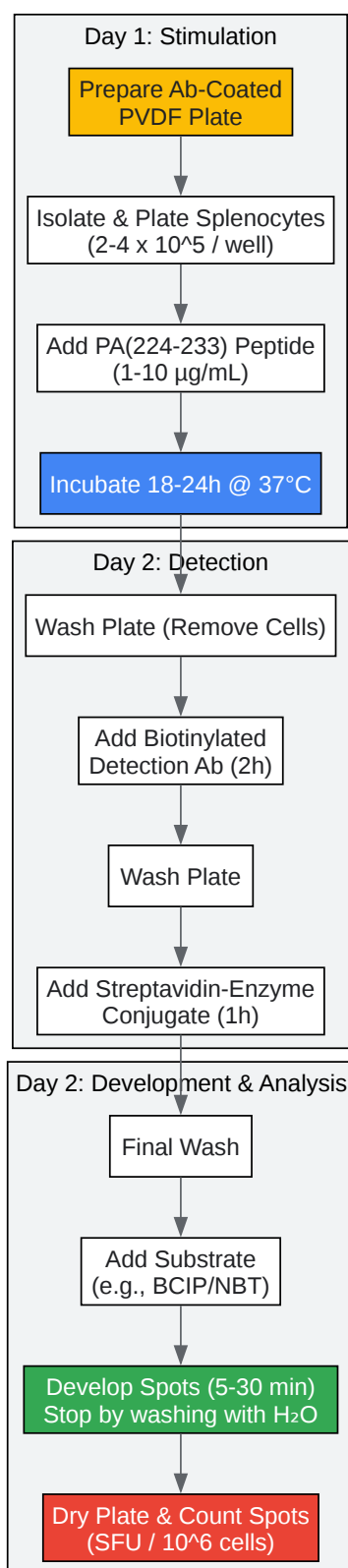
Bioinformatic and Experimental Workflows

The following diagrams illustrate the workflows for analyzing epitope conservation and measuring the corresponding immune response.



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Caption: Bioinformatic workflow for PA(224-233) conservation analysis.

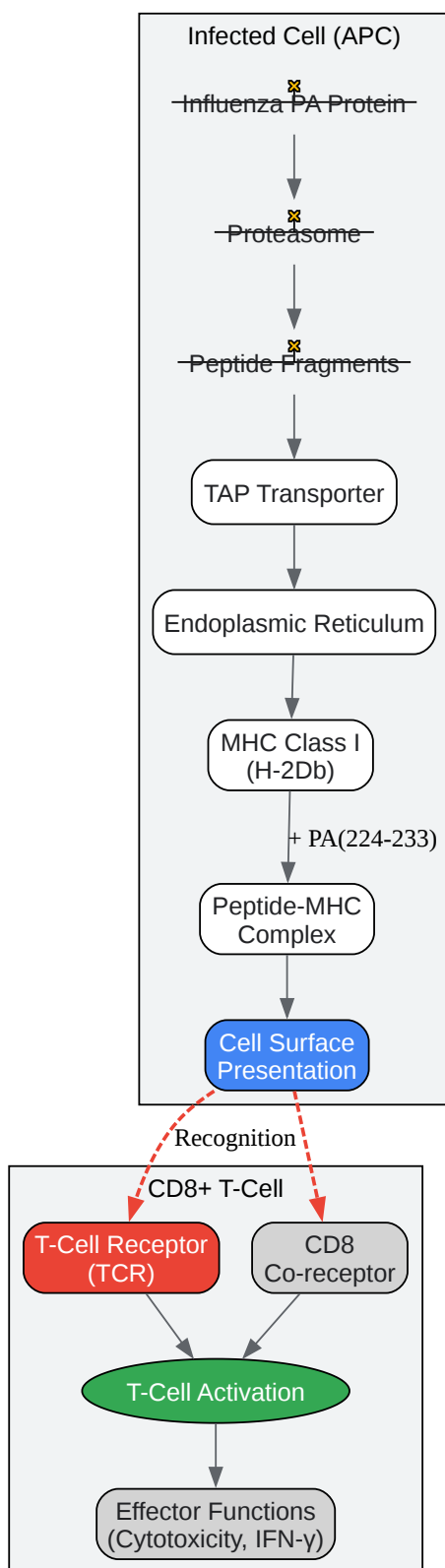


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Caption: Experimental workflow for the IFN- γ ELISpot assay.

T-Cell Recognition Pathway

The PA(224-233) epitope is presented by MHC class I molecules on the surface of virus-infected cells, leading to recognition and activation of cytotoxic T-lymphocytes.



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Caption: Antigen processing and presentation of the PA(224-233) epitope.

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